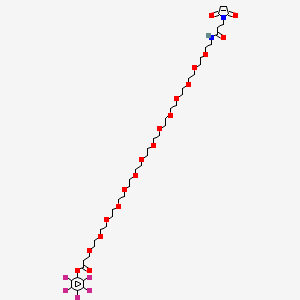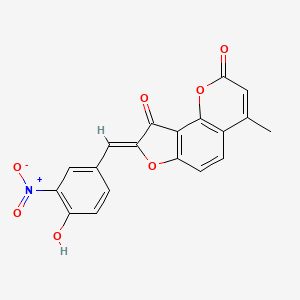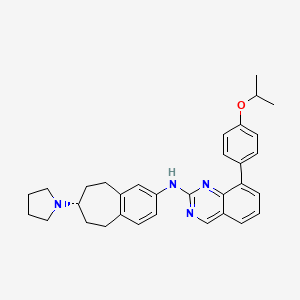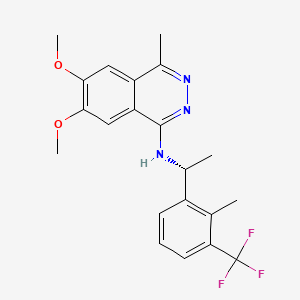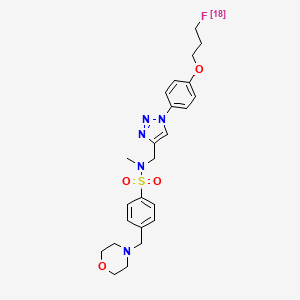
CXCR4 probe 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CXCR4 probe 1 is a compound designed to target the C-X-C chemokine receptor type 4 (CXCR4), a seven-transmembrane helix G-protein-coupled receptor encoded by the CXCR4 gene. This receptor is involved in various physiological processes, including immune response, hematopoiesis, and embryonic development. CXCR4 is also implicated in the progression of several diseases, such as HIV infection, inflammatory diseases, and metastatic cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 probe 1 typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
CXCR4 probe 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenated derivatives in the presence of a nucleophile such as sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
CXCR4 probe 1 has a wide range of scientific research applications:
Chemistry: Used as a tool for studying the binding interactions and conformational changes of CXCR4.
Biology: Employed in the investigation of CXCR4’s role in cell signaling, migration, and immune response.
Medicine: Utilized in the development of diagnostic and therapeutic agents for diseases such as HIV, cancer, and inflammatory conditions.
Industry: Applied in the production of radiopharmaceuticals for imaging and therapy.
Mechanism of Action
CXCR4 probe 1 exerts its effects by binding to the CXCR4 receptor, which activates inhibitory Gαi protein signaling pathways. This interaction leads to the activation of downstream signaling cascades, including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways. The binding of the probe also promotes receptor internalization and degradation, modulating the receptor’s availability and activity .
Comparison with Similar Compounds
Similar Compounds
Pentixafor: A high-affinity PET imaging probe targeting CXCR4.
RAD1-24: A cross-bridged analog of cyclams used for radiochemical applications.
[18F]RPS-544: A fluorine-18 labeled compound for CXCR4 imaging.
Uniqueness
CXCR4 probe 1 is unique due to its high specificity and affinity for the CXCR4 receptor, making it an excellent tool for both diagnostic and therapeutic applications. Its ability to undergo various chemical modifications also allows for the development of a wide range of derivatives tailored for specific research needs .
Properties
Molecular Formula |
C24H30FN5O4S |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N-[[1-[4-(3-(18F)fluoranylpropoxy)phenyl]triazol-4-yl]methyl]-N-methyl-4-(morpholin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C24H30FN5O4S/c1-28(35(31,32)24-9-3-20(4-10-24)17-29-12-15-33-16-13-29)18-21-19-30(27-26-21)22-5-7-23(8-6-22)34-14-2-11-25/h3-10,19H,2,11-18H2,1H3/i25-1 |
InChI Key |
OQBSVUATTYJWKE-FNNGWQQSSA-N |
Isomeric SMILES |
CN(CC1=CN(N=N1)C2=CC=C(C=C2)OCCC[18F])S(=O)(=O)C3=CC=C(C=C3)CN4CCOCC4 |
Canonical SMILES |
CN(CC1=CN(N=N1)C2=CC=C(C=C2)OCCCF)S(=O)(=O)C3=CC=C(C=C3)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


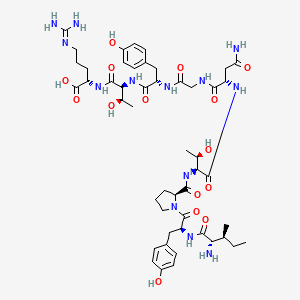
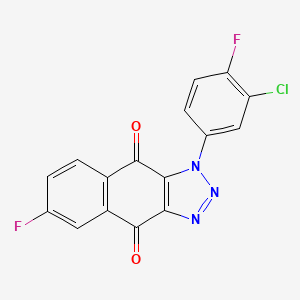
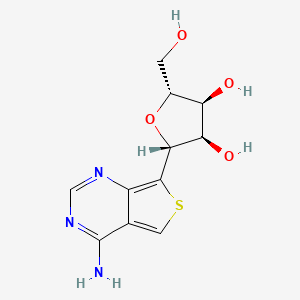
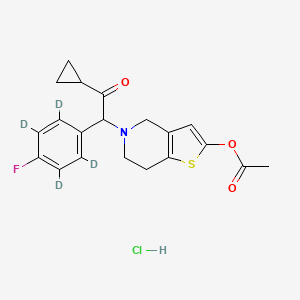

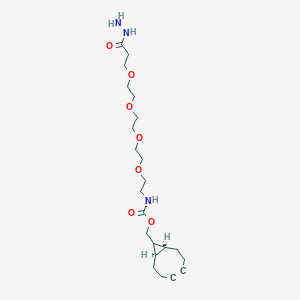
![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)

